molecular formula C21H34O4 B569413 (3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one CAS No. 7791-37-9

(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

Cat. No.: B569413
CAS No.: 7791-37-9
M. Wt: 350.499
InChI Key: NGYONPIMXAHRCT-JACSKPEYSA-N
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Description

(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one, also known as this compound, is a useful research compound. Its molecular formula is C21H34O4 and its molecular weight is 350.499. The purity is usually 95%.
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Scientific Research Applications

Androsterone Derivatives as Androgen Biosynthesis Inhibitors

Research into androsterone derivatives, closely related to the compound , has revealed their potential as inhibitors of androgen biosynthesis. These compounds, featuring the typical steroid A-D ring structure with variations in the E ring, have been studied for their biological activities, showing promise in the context of androgen-related disorders (Djigoué et al., 2012).

Structural Analysis of Steroidal Compounds

The structural elucidation of steroidal compounds, including variations of the compound of interest, has contributed significantly to understanding their potential applications. These studies often focus on the conformation and orientation of rings and substituents, which are crucial for the biological activity of these molecules (Ketuly et al., 2010).

Cardiac Aglycones from Herbal Medicine

Derivatives of the compound have been identified as cardiac aglycones in traditional herbal medicines. Such compounds, isolated from plant sources, exhibit biological activities that could be beneficial in treating heart-related conditions (Zhang et al., 2012).

Triorganotin(IV) Derivatives with Antimicrobial and Antitumor Activities

Studies have synthesized and evaluated triorganotin(IV) derivatives of sodium deoxycholate, a compound structurally related to the one , for their antimicrobial and antitumor activities. These derivatives show promise in developing new treatments against bacterial infections and cancer (Shaheen et al., 2014).

Synthesis and Evaluation of Liver X Receptor Agonists

Research into derivatives of hyodeoxycholic acid, structurally similar to the compound of interest, has led to the synthesis of liver X receptor (LXR) agonists. LXRs play a crucial role in cholesterol metabolism, and these agonists could be valuable in treating cardiovascular diseases and Alzheimer's disease (Ching, 2013).

Herbal Therapeutics against MRSA Infections

Computer-aided screening has identified compounds related to the chemical as potential therapeutics against Methicillin-resistant Staphylococcus aureus (MRSA) infections. These findings underscore the importance of exploring natural and synthetic compounds for developing new antibiotics (Skariyachan et al., 2011).

Properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYONPIMXAHRCT-JACSKPEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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